rac-(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride, trans
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Overview
Description
rac-(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride, trans: is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride, trans typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a trifluoromethylation reaction.
Trifluoromethylation: This step introduces the trifluoromethyl group to the cyclohexane ring. Common reagents for this reaction include trifluoromethyl iodide (CF₃I) and a suitable base.
Amination: The trifluoromethylated cyclohexanone is then subjected to reductive amination using an amine source such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, often involving chiral acids or chromatography.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the amine group. Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reduction reactions can target the trifluoromethyl group or the cyclohexane ring. Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the amine group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H₂O₂, peracids, and other oxidizing agents.
Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of de-trifluoromethylated or reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, rac-(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride, trans is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts distinct electronic properties, making it valuable in the design of novel compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its chiral nature allows for the exploration of stereoselective interactions with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride, trans involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine: The non-hydrochloride form of the compound.
(1S,2S)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride: The enantiomer of the compound.
2-(trifluoromethyl)cyclohexan-1-amine: A similar compound lacking the specific stereochemistry.
Uniqueness
rac-(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride, trans is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. These features confer distinct physical and chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
Properties
CAS No. |
2694057-40-2 |
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Molecular Formula |
C7H13ClF3N |
Molecular Weight |
203.63 g/mol |
IUPAC Name |
(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-3-1-2-4-6(5)11;/h5-6H,1-4,11H2;1H/t5-,6-;/m1./s1 |
InChI Key |
SASXCISXVMPRCP-KGZKBUQUSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(F)(F)F)N.Cl |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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